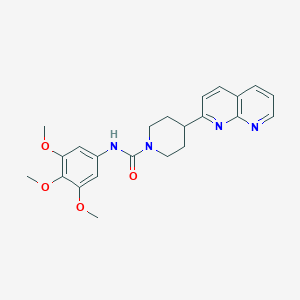

4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-29-19-13-17(14-20(30-2)21(19)31-3)25-23(28)27-11-8-15(9-12-27)18-7-6-16-5-4-10-24-22(16)26-18/h4-7,10,13-15H,8-9,11-12H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAZAOFCGSCABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Naphthyridine Core: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a halogenated naphthyridine derivative reacts with piperidine.

Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the piperidine derivative with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the naphthyridine ring or the carboxamide group, potentially leading to the formation of amines or reduced naphthyridine derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nucleophiles like amines and thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities due to its unique structural features. Key areas of research include:

- Antimicrobial Activity: Similar compounds have shown promising antibacterial and antifungal properties. For instance, derivatives of naphthyridine have been linked to inhibition of bacterial DNA gyrase, making them potential candidates for antibiotic development .

- Anticancer Properties: The structural similarity to known anticancer agents suggests that this compound may interact with cancer cell pathways, potentially leading to the development of new cancer therapies.

- Neuropharmacological Effects: Given the piperidine moiety's association with neuroactive compounds, there is potential for this compound to be studied for effects on neurological disorders.

Antimicrobial Studies

Numerous studies have focused on the antimicrobial properties of naphthyridine derivatives. For example, research has demonstrated that certain derivatives possess significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of functional groups like trimethoxyphenyl may enhance these effects through improved binding affinity to bacterial targets .

Anticancer Research

The compound's potential in cancer therapy is supported by its structural characteristics which allow it to interact with cellular targets involved in tumor growth and proliferation. Studies on similar naphthyridine compounds have indicated their ability to inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacology

Research into the neuropharmacological effects of piperidine derivatives has revealed their potential in treating conditions like depression and anxiety. The interaction of this compound with neurotransmitter systems could be a valuable area for future investigation.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various naphthyridine derivatives against resistant strains of bacteria. The results indicated that compounds similar to 4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that the compound could induce apoptosis at certain concentrations. This finding aligns with the behavior observed in other naphthyridine derivatives known for their anticancer properties .

Mechanism of Action

The mechanism of action of 4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s binding to these targets can inhibit or modulate their activity, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, including the 1,8-naphthyridine core, piperidine/piperazine derivatives, and 3,4,5-trimethoxyphenyl-containing molecules.

Herbicidal Activity: Piperidine Carboxamide Derivatives

describes a series of piperidine carboxamide derivatives with varying R (e.g., H, phenyl) and R1 (e.g., 3,4,5-trimethoxyphenyl) groups. The target compound’s unique R = 1,8-naphthyridin-2-yl and R1 = 3,4,5-trimethoxyphenyl likely influence its activity:

- Activity against rape : Moderate herbicidal activity observed for 3,4,5-trimethoxyphenyl-substituted analogs, though potency depends on R-group electronics. The naphthyridine group may enhance π-π stacking with biological targets compared to simpler R groups (e.g., H or methyl) .

Table 1: Herbicidal Activity of Selected Piperidine Carboxamides

| R-group (Position 4) | R1-group (N-linked) | Activity (Rape) | Activity (Barnyard Grass) |

|---|---|---|---|

| 1,8-Naphthyridin-2-yl | 3,4,5-Trimethoxyphenyl | Moderate | Weak |

| Phenyl | 3,4,5-Trimethoxyphenyl | Moderate | Weak |

| H | 4-Chlorobenzyl | Low | Weak |

Anticancer Activity: 3,4,5-Trimethoxyphenyl-Containing Analogs

The 3,4,5-trimethoxyphenyl group is critical in combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. Key comparisons:

Table 2: Comparison with Combretastatin Analogs

| Compound | Core Structure | Key Substituents | Solubility | Biological Activity |

|---|---|---|---|---|

| Target Compound | Piperidine-carboxamide | 1,8-Naphthyridine, 3,4,5-TMP* | Moderate (amide bond) | Herbicidal |

| Combretastatin A-4 (1a) | Stilbene | 3,4,5-TMP, -OH | Very low | Anticancer |

| CA-4 Phosphate Prodrug (1n) | Stilbene-phosphate | 3,4,5-TMP, phosphate | High | Anticancer (prodrug) |

*TMP = Trimethoxyphenyl

Structural and Conformational Comparisons

- Crystal packing: Analogs with 3,4,5-trimethoxyphenyl groups () exhibit dihedral angles (e.g., 53.84°–70.77°) between aromatic rings, influencing stability and intermolecular interactions (C–H⋯N/S/π).

- Piperazine/piperidine derivatives : –7 highlights 1,8-naphthyridine-piperazine hybrids with substituents like trifluoromethylphenyl. These compounds prioritize hydrogen bonding (carboxylic acid groups) for activity, whereas the target compound’s carboxamide group may offer better metabolic stability .

Key Research Findings and Implications

Herbicidal specificity: The 3,4,5-trimethoxyphenyl group is necessary but insufficient for strong activity against monocots, suggesting barnyard grass resistance to this pharmacophore .

Structural versatility : The 1,8-naphthyridine core enhances π-stacking but may limit solubility compared to simpler aromatic R-groups (e.g., phenyl) .

Biological Activity

The compound 4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a complex organic molecule that exhibits significant potential for various biological activities. Its unique structure combines a piperidine ring with a naphthyridine moiety and a trimethoxyphenyl group, suggesting interactions with multiple biological targets. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 396.44 g/mol

The presence of functional groups in this compound enhances its potential for diverse biological activities. The naphthyridine and piperidine components are known for their roles in medicinal chemistry, particularly in the development of pharmacologically active agents.

1. Anticancer Activity

Preliminary studies indicate that derivatives of naphthyridine, including the compound , may possess anticancer properties. Research has shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been noted for their ability to inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116 .

2. Antimicrobial Activity

The antimicrobial potential of naphthyridine derivatives has been well-documented. A study highlighted that compounds related to this compound demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

3. Cannabinoid Receptor Interaction

Research has also focused on the interaction of naphthyridine derivatives with cannabinoid receptors (CB1 and CB2). These studies suggest that certain derivatives have a higher affinity for CB2 receptors, which are implicated in various physiological processes including pain modulation and inflammation . This interaction opens avenues for exploring therapeutic applications in pain management and neuroprotection.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(oxan-4-yl)-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide | C₂₁H₂₃N₃O | Anticancer, antimicrobial |

| N-prop-2-enyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide | C₂₁H₂₃N₃O | Antimicrobial, enzyme inhibition |

This comparison illustrates how the unique combination of functional groups in this compound may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity spectrum of piperidine derivatives using computational methods. For example:

- Computer-Aided Evaluation : A recent study utilized the PASS (Prediction of Activity Spectra for Substances) tool to predict the pharmacological activity of new piperidine derivatives. The results indicated that these compounds could affect various enzymes and receptors involved in cancer treatment and antimicrobial action .

- Antimicrobial Efficacy : In vitro tests demonstrated that certain naphthyridine derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Methodological Answer:

The synthesis involves coupling a 1,8-naphthyridine core with a substituted piperidine-carboxamide moiety. Key steps include:

- Amide bond formation : Use coupling agents like EDC·HCl and HOBt in DMF under inert conditions, as seen in analogous naphthyridine syntheses .

- Heterocyclic assembly : Employ condensation reactions with reagents such as diethyl ethoxymethylenemalonate in refluxing diphenyl ether, followed by cyclization with polyphosphoric acid .

- Purification : Column chromatography (silica gel, CHCl₃/MeOH) and recrystallization from ethanol ensure purity.

Basic: How is structural confirmation achieved post-synthesis?

Methodological Answer:

Multi-modal characterization is critical:

- NMR spectroscopy : Analyze aromatic protons (δ 7.2–9.2 ppm) and piperidine carboxamide signals (δ 3.1–5.7 ppm) to confirm regiochemistry .

- IR spectroscopy : Detect characteristic carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

- Melting point analysis : Compare observed values (>300°C for similar derivatives) to literature to assess crystallinity .

Advanced: What computational tools predict bioactivity and ADMET properties?

Methodological Answer:

- In silico screening : Use PASS (Prediction of Activity Spectra for Substances) to identify potential targets (e.g., kinase inhibition) .

- ADMET prediction : Employ tools like SwissADME to evaluate lipophilicity (LogP), solubility, and blood-brain barrier permeability. For example, methoxy groups may enhance solubility but reduce metabolic stability .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like DNA gyrase (for antimicrobial activity) .

Advanced: How are reaction conditions optimized for scalability?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst) and identify optimal parameters .

- Quantum chemical calculations : Use Gaussian software to model transition states and identify energy barriers in cyclization steps .

- Feedback loops : Integrate experimental data (e.g., yields from ) into computational workflows to refine conditions iteratively .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols during weighing .

- Spill management : Absorb with inert materials (sand, vermiculite) and dispose via hazardous waste channels .

Advanced: How are off-target effects or contradictory bioactivity data resolved?

Methodological Answer:

- Counter-screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific binding .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .

- Dose-response studies : Perform IC₅₀/EC₅₀ titrations to distinguish primary activity from cytotoxicity .

Basic: What analytical techniques assess purity and stability?

Methodological Answer:

- HPLC : Use C18 columns (MeCN/H₂O gradient) with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- TLC : Monitor reactions using silica plates (CHCl₃/MeOH 4:1) and visualize under UV .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via NMR .

Advanced: How are derivatives designed to enhance pharmacological profiles?

Methodological Answer:

- Scaffold hopping : Replace the 3,4,5-trimethoxyphenyl group with bioisosteres (e.g., 3,4-difluorophenyl) to improve target selectivity .

- Prodrug strategies : Introduce ester moieties to the piperidine nitrogen for enhanced bioavailability .

- SAR studies : Systematically vary substituents on the naphthyridine ring and analyze effects on potency .

Advanced: How is reaction efficiency evaluated in silico?

Methodological Answer:

- Transition state modeling : Use DFT calculations (B3LYP/6-31G*) to predict activation energies for key steps like amide coupling .

- Solvent optimization : COSMO-RS simulations compare solvent polarity effects on reaction rates and yields .

Basic: What are common pitfalls in synthesizing this compound?

Methodological Answer:

- Low yields : Often due to incomplete cyclization; remedy with prolonged heating (e.g., 12 hrs at 120°C) .

- Byproducts : Remove unreacted starting materials via repeated recrystallization from EtOH/water .

- Moisture sensitivity : Store intermediates under nitrogen to prevent hydrolysis of the carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.